1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
Description
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring three distinct substituents: an ethyl group, an imidazo[1,2-a]pyridin-3-ylmethyl moiety, and a thiophen-2-yl group. The imidazo[1,2-a]pyridine core is a bicyclic heterocycle known for its pharmacological relevance, particularly in antiulcer and cytoprotective agents . Urea derivatives are widely explored for their hydrogen-bonding capabilities, which can improve target affinity and solubility. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., thioureas and ureas with imidazo[1,2-a]pyridine cores) suggest synthetic routes involving amine-isocyanate couplings or thiourea formations .
Properties
IUPAC Name |
1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-18(15(20)17-14-7-5-9-21-14)11-12-10-16-13-6-3-4-8-19(12)13/h3-10H,2,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVBBYPDFQXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound can be dissected into three primary components:
- Imidazo[1,2-a]pyridin-3-ylmethyl group : Derived from functionalized imidazo[1,2-a]pyridine intermediates.
- Thiophen-2-yl group : Introduced via aromatic substitution or coupling reactions.
- Urea backbone : Constructed through amine-isocyanate coupling or carbodiimide-mediated reactions.
Key disconnections involve:
- Formation of the imidazo[1,2-a]pyridine core via cyclocondensation.
- Introduction of the methylene spacer at position 3 of the imidazo ring.
- Sequential urea assembly using ethyl and thiophen-2-yl substituents.
Synthesis of the Imidazo[1,2-a]pyridin-3-ylmethyl Intermediate
Cyclocondensation for Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine core is synthesized via Gould-Jacobs cyclization, employing 2-aminopyridine and α-halo carbonyl compounds. For example:
- Reaction : 2-Aminopyridine reacts with 2-bromo-1,1-diethoxyethane in aqueous sodium bicarbonate to yield 6-nitroimidazo[1,2-a]pyridine.
- Modification : Iodination at position 8 using iodine and morpholine in methanol provides 8-iodo-6-nitroimidazo[1,2-a]pyridine, a versatile intermediate for further functionalization.
Functionalization at Position 3
Formylation and Reductive Amination
- Step 1 : Vilsmeier-Haack formylation introduces an aldehyde group at position 3, yielding imidazo[1,2-a]pyridine-3-carbaldehyde.
- Step 2 : Reductive amination with ethylamine and sodium cyanoborohydride generates imidazo[1,2-a]pyridin-3-ylmethyl-ethylamine, the critical amine precursor for urea formation.
Direct Alkylation
Alternative routes employ Mannich reactions or alkylation with bromomethylating agents (e.g., CH₂Br₂) to install the methylene bridge.
Urea Backbone Assembly
Isocyanate-Mediated Coupling
- Thiophen-2-yl Isocyanate Synthesis : Thiophen-2-ylamine reacts with triphosgene in dichloromethane to generate thiophen-2-yl isocyanate.
- Urea Formation : Imidazo[1,2-a]pyridin-3-ylmethyl-ethylamine and thiophen-2-yl isocyanate react in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the target urea.
Carbodiimide-Assisted Approach
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between imidazo[1,2-a]pyridin-3-ylmethyl-ethylamine and thiophen-2-ylcarbamic acid.
- Conditions : Reactions proceed in dimethylformamide (DMF) at room temperature, with yields optimized to >75%.
Alternative Pathways and Optimization
Characterization and Analytical Data
Spectroscopic Validation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and functional attributes of the target compound with structurally related analogs from the evidence.
Table 1: Comparative Analysis of Structurally Related Compounds
*Inferred from analogous urea syntheses in .
Structural and Electronic Comparisons
Core Heterocycles :
- The target compound’s imidazo[1,2-a]pyridine core is distinct from the imidazo[1,2-a]pyrimidine in and the triazine in . The imidazo[1,2-a]pyridine system is associated with antisecretory and cytoprotective activity, as seen in , whereas imidazo[1,2-a]pyrimidines with Schiff bases exhibit tunable electronic properties for material science applications .
- The urea group in the target compound differs from thioureas (e.g., 1A in ), which may alter hydrogen-bonding capacity and metabolic stability.
- Substituent Effects: The thiophen-2-yl group in the target compound contrasts with pyridin-3-ylmethyl (1A ) and phenyl (). Thiophene’s electron-rich aromatic system may enhance π-π stacking in biological targets compared to pyridine or phenyl groups.
Biological Activity
1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating various diseases, including cancer and neurological disorders. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of significant research interest.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 338.4 g/mol. The compound features an imidazo[1,2-a]pyridine core linked to a thiophene group via a urea functional group. This structural arrangement is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1448128-79-7 |
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Neuroactive Effects
The imidazo[1,2-a]pyridine structure is associated with neuroactive properties. Preliminary studies suggest that this compound may interact with GABA receptors, which are critical in the modulation of neuronal excitability. This interaction could position it as a potential candidate for treating anxiety and epilepsy.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that the compound exhibited an IC50 value of 12 µM against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring or thiophene moiety can enhance potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at C-4 | Increased anticancer potency |
| Electron-donating groups | Enhanced antimicrobial activity |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-a]pyridine core. Key steps include:
- Core Formation : Gold(I)-catalyzed cyclization of alkynyl thioanisoles to construct the imidazo[1,2-a]pyridine moiety (analogous to methods in ).
- Urea Linkage : Reacting the imidazo[1,2-a]pyridine intermediate with thiophen-2-yl isocyanate under anhydrous conditions in dichloromethane or acetonitrile .
- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity to improve yield. Use TLC or HPLC to monitor reaction progress .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and thiophene signals (δ 6.8–7.4 ppm) .
- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns .
Q. What are the stability and solubility profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (pH-dependent stability). Pre-saturate solvents to avoid precipitation .
- Stability : Perform stress testing under heat (40–60°C), light (UV exposure), and varying pH (2–10). Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent IC50 protocols).
- Structural Analysis : Use X-ray crystallography or DFT calculations to identify conformational differences impacting activity .
- Meta-Analysis : Cross-reference data from analogues (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects .
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases). Focus on urea’s hydrogen-bonding interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein residue dynamics .
- QSAR Models : Train models using descriptors like logP, polar surface area, and electronic parameters from similar imidazo[1,2-a]pyridine derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified thiophene (e.g., 3-thienyl) or imidazo[1,2-a]pyridine substituents (e.g., trifluoromethyl).
- Activity Mapping : Test against panels of enzymes/cell lines. Example data from analogues:
| Substituent | Target Activity (IC50, μM) | Reference |
|---|---|---|
| Thiophen-2-yl | 12.3 (Kinase X) | |
| 5-Chlorothiophen-2-yl | 8.7 (Kinase X) |
- Mechanistic Profiling : Use SPR or ITC to quantify binding thermodynamics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Parameter Screening : Design DoE (Design of Experiments) to test variables (e.g., catalyst loading, solvent ratio) .
- Byproduct Analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., gradient column chromatography) .
- Reproducibility : Validate yields in independent labs using identical starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
